molecular formula C14H12O3S B3749686 Phenyl 2-phenylethenesulfonate CAS No. 5305-91-9

Phenyl 2-phenylethenesulfonate

Cat. No.: B3749686
CAS No.: 5305-91-9
M. Wt: 260.31 g/mol
InChI Key: MIQFBVNMSNEFFS-VAWYXSNFSA-N
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Description

Phenyl 2-phenylethenesulfonate is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a phenyl group attached to a 2-phenylethenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 2-phenylethenesulfonate can be synthesized through a nucleophilic aromatic substitution reaction. This involves the reaction of phenyl sulfonate with a suitable nucleophile under specific conditions. The reaction typically requires the presence of a strong base and an appropriate solvent to facilitate the substitution process .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and yield. The process may also include purification steps to ensure the final product’s quality and purity .

Chemical Reactions Analysis

Types of Reactions: Phenyl 2-phenylethenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl 2-phenylethenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl 2-phenylethenesulfonate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. The compound’s sulfonate group plays a crucial role in its binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Phenyl 2-phenylethenesulfonate can be compared with other similar compounds, such as:

    Phenyl sulfonate: Similar in structure but lacks the phenylethenesulfonate moiety.

    Phenyl 2-phenylethanesulfonate: Similar but with an ethane instead of an ethene linkage.

    Phenyl 2-phenylpropenesulfonate: Similar but with a propene instead of an ethene linkage.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

phenyl (E)-2-phenylethenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c15-18(16,17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQFBVNMSNEFFS-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364364
Record name phenyl (E)-2-phenylethenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5305-91-9
Record name phenyl (E)-2-phenylethenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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